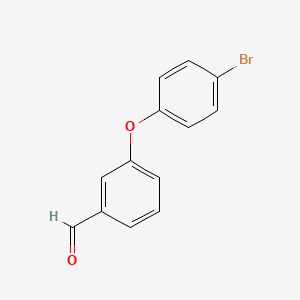

3-(4-Bromophenoxy)benzaldehyde

Description

BenchChem offers high-quality 3-(4-Bromophenoxy)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenoxy)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenoxy)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrO2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLSAAJEPBBHQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=CC=C(C=C2)Br)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001306302 | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65295-62-7 | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65295-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001306302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Versatile Building Block: A Technical Guide to 3-(4-Bromophenoxy)benzaldehyde in Organic Synthesis

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among these, 3-(4-Bromophenoxy)benzaldehyde emerges as a highly versatile intermediate, offering a unique combination of reactive functionalities that empower chemists in the fields of pharmaceutical discovery, agrochemical development, and materials science. This in-depth technical guide provides a comprehensive overview of this valuable compound, from its synthesis and characterization to its application in key synthetic transformations, supported by field-proven insights and detailed experimental protocols.

Core Characteristics of 3-(4-Bromophenoxy)benzaldehyde

3-(4-Bromophenoxy)benzaldehyde is a diaryl ether derivative characterized by a benzaldehyde moiety linked to a 4-bromophenyl group through an ether linkage at the meta position. This specific arrangement of functional groups dictates its reactivity and utility as a synthetic intermediate.

Table 1: Physicochemical Properties of 3-(4-Bromophenoxy)benzaldehyde

| Property | Value |

| CAS Number | 65295-62-7 |

| Molecular Formula | C₁₃H₉BrO₂ |

| Molecular Weight | 277.11 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Insoluble in water. |

The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations. The bromo-substituent on the phenoxy ring provides a reactive site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The diaryl ether core is a common motif in many biologically active molecules and functional materials.

Synthesis of the Building Block

The efficient synthesis of 3-(4-Bromophenoxy)benzaldehyde is crucial for its accessibility and widespread use. Two primary synthetic strategies are commonly employed:

Direct Bromination of 3-Phenoxybenzaldehyde

A straightforward and high-yielding method involves the electrophilic bromination of the readily available precursor, 3-phenoxybenzaldehyde. The electron-donating nature of the phenoxy group directs the bromination to the para position of the phenoxy ring, affording the desired product with high regioselectivity.

Workflow 1: Synthesis via Direct Bromination

Caption: Workflow for the synthesis of 3-(4-Bromophenoxy)benzaldehyde via direct bromination.

Experimental Protocol: Synthesis of 3-(4-Bromophenoxy)benzaldehyde via Bromination [1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenoxybenzaldehyde (1.0 eq.) in a suitable inert solvent such as dichloromethane or chloroform.

-

Bromination: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a solution of bromine (1.0-1.1 eq.) in the same solvent dropwise via the dropping funnel over a period of 30-60 minutes.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours at 0 °C to room temperature.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford 3-(4-Bromophenoxy)benzaldehyde as a solid.

Ullmann Condensation of 3-Hydroxybenzaldehyde

An alternative and convergent approach is the copper-catalyzed Ullmann condensation between 3-hydroxybenzaldehyde and a 4-bromo-substituted aryl halide, such as 1-bromo-4-iodobenzene or 1-bromo-4-fluorobenzene. This method is particularly useful when substituted phenols are readily available.

Workflow 2: Synthesis via Ullmann Condensation

Sources

Reactivity of the aldehyde group in 3-(4-Bromophenoxy)benzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 3-(4-Bromophenoxy)benzaldehyde

Foreword: Understanding the Core Reactivity

3-(4-Bromophenoxy)benzaldehyde is a versatile aromatic aldehyde of significant interest in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1] Its synthetic utility is primarily dictated by the chemistry of its aldehyde functional group. This guide provides an in-depth exploration of the aldehyde's reactivity, grounded in mechanistic principles and supported by actionable experimental protocols. We will dissect the electronic and steric factors governing its behavior and present a series of validated transformations that serve as a toolkit for researchers in drug discovery and chemical development.

Molecular Architecture and Electronic Profile

The reactivity of the aldehyde in 3-(4-Bromophenoxy)benzaldehyde is not considered in isolation. The substituents on the benzaldehyde ring profoundly influence the electrophilicity of the carbonyl carbon.

-

The Carbonyl Group: Like all aldehydes, the carbonyl group (C=O) is inherently polarized due to the higher electronegativity of oxygen. This creates a partial positive charge (δ+) on the carbonyl carbon, making it an electrophilic site susceptible to attack by nucleophiles.[2] Aldehydes are generally more reactive than ketones due to reduced steric hindrance and the presence of only one electron-donating alkyl/aryl group compared to two in ketones.[3]

-

Influence of the 3-(4-Bromophenoxy) Substituent:

-

Inductive Effect (-I): The ether oxygen at the meta-position is electronegative and exerts a moderate electron-withdrawing inductive effect. This effect pulls electron density away from the aromatic ring, thereby increasing the partial positive charge on the carbonyl carbon and enhancing its electrophilicity.

-

Resonance Effect (+R): The oxygen atom's lone pairs can participate in resonance, donating electron density to the ring. However, due to its meta-position relative to the aldehyde, this resonance effect does not directly delocalize into the carbonyl group.

-

The 4-Bromophenyl Moiety: The bromine atom on the distal phenyl ring is also electron-withdrawing via induction. While its electronic influence on the aldehyde is attenuated by the ether linkage and distance, it contributes to the overall electron-deficient nature of the substituent.

-

Net Effect: The dominant influence of the 3-(4-Bromophenoxy) group is electron-withdrawing, which activates the aldehyde group towards nucleophilic attack compared to unsubstituted benzaldehyde.[4][5]

Foundational Synthetic Route

The target molecule is accessible through several routes. A common laboratory-scale preparation involves the electrophilic bromination of 3-phenoxybenzaldehyde. This approach is direct and leverages commercially available starting materials.

Protocol: Synthesis via Electrophilic Bromination

This protocol details the para-selective bromination of the phenoxy ring of 3-phenoxybenzaldehyde.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-phenoxybenzaldehyde (0.050 mol, 9.90 g) in a suitable solvent like dichloromethane (150 mL).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Bromine Addition: While stirring vigorously, add a solution of bromine (0.060 mol, 9.60 g) in dichloromethane (50 mL) dropwise from the dropping funnel over a period of 1 hour. Maintain the temperature at 0°C throughout the addition.[6]

-

Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 3 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-(4-Bromophenoxy)benzaldehyde.[6]

Causality Behind Experimental Choices:

-

Low Temperature (0°C): Electrophilic bromination is a highly exothermic reaction. Maintaining a low temperature controls the reaction rate, prevents over-bromination, and minimizes the formation of side products.

-

Vigorous Stirring: Ensures homogeneity and efficient mixing of the reactants, which is crucial for achieving high selectivity and yield.[6]

-

Solvent: Dichloromethane is a common choice as it is relatively inert and effectively dissolves both reactants.

Key Transformations of the Aldehyde Group

The aldehyde functionality is a gateway to a vast array of chemical structures. The following sections detail the principal reactions of 3-(4-Bromophenoxy)benzaldehyde.

Reduction to 3-(4-Bromophenoxy)benzyl alcohol

The reduction of the aldehyde to a primary alcohol is a fundamental and high-yielding transformation, typically accomplished with mild hydride reagents.

Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate, which is subsequently protonated during workup to yield the alcohol.[7]

Experimental Protocol:

-

Setup: To a solution of 3-(4-Bromophenoxy)benzaldehyde (10 mmol) in methanol (50 mL) in a round-bottom flask, add sodium borohydride (NaBH₄) (5 mmol) portion-wise at 0°C.

-

Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor completion by TLC.

-

Workup: Carefully add water to quench the excess NaBH₄. Acidify the solution with dilute HCl to pH ~5-6.

-

Extraction: Extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to obtain 3-(4-Bromophenoxy)benzyl alcohol.[8][9]

Data Summary Table:

| Parameter | Value |

| Reactant | 3-(4-Bromophenoxy)benzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol |

| Temperature | 0°C to Room Temperature |

| Typical Yield | >95% |

| Analytical Endpoint | Disappearance of aldehyde proton (~9.9 ppm) and appearance of benzylic CH₂ (~4.8 ppm) and alcohol OH (~2.4 ppm) signals in ¹H NMR.[7] |

Oxidation to 3-(4-Bromophenoxy)benzoic Acid

Oxidation of the aldehyde provides the corresponding carboxylic acid, a crucial building block for amides, esters, and other derivatives.

Mechanism: The exact mechanism can vary with the oxidant. With bromine water, it is believed to involve the formation of a hydrate, which is then attacked by bromine.[10] With permanganate, a manganate ester intermediate is often proposed.

Experimental Protocol:

-

Setup: Dissolve 3-(4-Bromophenoxy)benzaldehyde (10 mmol) in a mixture of acetone and water.

-

Oxidation: While stirring, add a solution of potassium permanganate (KMnO₄) (approx. 8 mmol) in water dropwise. A brown precipitate of MnO₂ will form.

-

Monitoring: Continue addition until a faint pink color persists. Stir for 1 hour.

-

Workup: Add a small amount of sodium bisulfite to destroy excess KMnO₄. Filter off the MnO₂.

-

Isolation: Acidify the filtrate with concentrated HCl to precipitate the carboxylic acid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry. Recrystallization from ethanol/water may be necessary.[11]

Nucleophilic Addition: The Wittig Reaction

The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent).[12]

Mechanism: The reaction involves the nucleophilic attack of the ylide's carbanion on the aldehyde's carbonyl carbon, forming a betaine intermediate. This intermediate collapses to a four-membered oxaphosphetane ring, which then fragments to yield the alkene and triphenylphosphine oxide.[13][14][15]

Caption: Mechanism of the Wittig Reaction.

Experimental Protocol (for Methylenation):

-

Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (12 mmol) in dry THF (50 mL). Cool to 0°C and add a strong base like n-butyllithium (12 mmol) dropwise. Stir for 30 minutes at 0°C to form the yellow-orange ylide.[16]

-

Aldehyde Addition: Add a solution of 3-(4-Bromophenoxy)benzaldehyde (10 mmol) in dry THF (20 mL) to the ylide solution at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours or until TLC indicates completion.

-

Workup: Quench the reaction with water. Extract with diethyl ether (3 x 50 mL).

-

Purification: Wash the combined organic extracts with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Condensation Chemistry: The Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), catalyzed by a weak base.[17]

Mechanism: The base deprotonates the active methylene compound to form a nucleophilic enolate. The enolate attacks the aldehyde carbonyl, forming a tetrahedral intermediate. This intermediate is protonated and then undergoes dehydration to yield a stable α,β-unsaturated product.

Caption: General workflow for a Knoevenagel Condensation.

Experimental Protocol (with Malononitrile):

-

Setup: In a round-bottom flask, combine 3-(4-Bromophenoxy)benzaldehyde (10 mmol), malononitrile (10 mmol), and a catalytic amount of piperidine (0.5 mmol) in ethanol (30 mL).

-

Reaction: Heat the mixture to reflux for 2-4 hours. The product often precipitates from the reaction mixture upon cooling.[18][19]

-

Isolation: Cool the reaction to room temperature. If a solid has formed, collect it by vacuum filtration. If not, reduce the solvent volume and cool in an ice bath to induce crystallization.

-

Purification: Wash the collected solid with cold ethanol to remove impurities. The product is often pure enough for subsequent steps without further purification.

Disproportionation: The Cannizzaro Reaction

For aldehydes lacking α-hydrogens, such as 3-(4-Bromophenoxy)benzaldehyde, treatment with a strong base results in a disproportionation reaction where one molecule is reduced to an alcohol and another is oxidized to a carboxylic acid.[20]

Mechanism: The reaction begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon. The resulting tetrahedral intermediate then transfers a hydride ion to a second molecule of the aldehyde, simultaneously reducing it to an alkoxide and oxidizing the first molecule to a carboxylic acid.[21]

Experimental Protocol:

-

Setup: Dissolve 3-(4-Bromophenoxy)benzaldehyde (20 mmol) in methanol (20 mL). In a separate flask, prepare a concentrated solution of potassium hydroxide (KOH) (30 mmol) in water (10 mL) and cool it.

-

Reaction: Slowly add the KOH solution to the aldehyde solution. An exothermic reaction may occur. Stir the mixture overnight at room temperature.

-

Separation: Add water (50 mL) to the reaction mixture. Extract with diethyl ether (3 x 40 mL). The ether layer will contain the alcohol product. The aqueous layer will contain the potassium salt of the carboxylic acid.

-

Alcohol Isolation: Dry the ether layer over Na₂SO₄, filter, and evaporate the solvent to get 3-(4-Bromophenoxy)benzyl alcohol.

-

Acid Isolation: Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until no more precipitate forms. Filter the solid, wash with cold water, and dry to obtain 3-(4-Bromophenoxy)benzoic acid.[20]

Conclusion and Outlook

The aldehyde group of 3-(4-Bromophenoxy)benzaldehyde is a robust and versatile functional handle. Its reactivity is predictably governed by the electronic-withdrawing nature of the 3-(4-Bromophenoxy) substituent, which enhances the electrophilicity of the carbonyl carbon. This guide has outlined a series of reliable, field-tested protocols for its synthesis and transformation through reduction, oxidation, olefination, condensation, and disproportionation. These fundamental reactions provide a solid foundation for drug development professionals and synthetic chemists to incorporate this valuable intermediate into complex molecular designs, enabling the exploration of novel chemical space.

References

- Google Patents. (n.d.). Process for preparing 3-phenoxybenzaldehydes.

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved February 5, 2026, from [Link]

-

Rees, J. N., et al. (2012). Catechol and Aldehyde Moieties of 3,4-Dihydroxyphenylacetaldehyde Contribute to Tyrosine Hydroxylase Inhibition and Neurotoxicity. PMC - NIH. Retrieved February 5, 2026, from [Link]

-

Filo. (2025, June 16). Nucleophilic Addition and Biological Roles of Aldehydes/Ketones. Retrieved February 5, 2026, from [Link]

-

PubMed Central. (n.d.). A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3-phenoxy-benzaldehyde.

-

NIH. (2018, February 14). On the Reaction Mechanism of the 3,4-Dimethoxybenzaldehyde Formation from 1-(3′,4′-Dimethoxyphenyl)Propene. Retrieved February 5, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of m-(p-bromophenoxy)benzaldehyde. Retrieved February 5, 2026, from [Link]

-

Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.). Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Preparation of m-(p-bromophenoxy)benzaldehyde.

-

The Royal Society of Chemistry. (n.d.). The Cannizzaro Reaction Synthesis of p-chlorobenzylalcohol and p-chlorobenzoic acd. Retrieved February 5, 2026, from [Link]

-

Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved February 5, 2026, from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2018, March 20). Reactivity of Benzaldehyde between aldehydes. Retrieved February 5, 2026, from [Link]

-

Chemistry Stack Exchange. (2014, November 4). Wittig reaction with benzaldehyde. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry. (n.d.). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 5, 2026, from [Link]

-

Reddit. (2018, December 5). What do you get after reduction of the Oxygen on Benzaldehyde?. Retrieved February 5, 2026, from [Link]

-

YouTube. (2023, December 15). Organic Chemistry Story Problem: 3 | Oxidation | Benzyl alcohol | Benzaldehyde. Retrieved February 5, 2026, from [Link]

- Google Patents. (n.d.). Method for preparing 3-bromine-4-hydroxy benzaldehyde.

-

ResearchGate. (2023, November 7). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of Transition Metal Ions on the Oxidation of Benzaldehyde by Bromine. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved February 5, 2026, from [Link]

-

Patent 0946478. (2007, February 14). PROCESS FOR THE SOLID PHASE SYNTHESIS OF ALDEHYDES, KETONES AND HYDROXAMIC ACID COMPOUNDS. Retrieved February 5, 2026, from [Link]

-

Frontiers. (2020, March 19). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information For. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved February 5, 2026, from [Link]

-

University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved February 5, 2026, from [Link]

-

Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved February 5, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved February 5, 2026, from [Link]

-

YouTube. (2015, April 24). Cannizzaro Reaction - Disproportionation of Benzaldehyde 003. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol. Retrieved February 5, 2026, from [Link]

-

OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved February 5, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H-NMR (400 MHz, CDCl 3 ) spectra of 4-ethoxy-3- methoxy benzaldehyde.... Retrieved February 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). 136-138 Research Article Oxidation of Benzaldehyde and Substituted. Retrieved February 5, 2026, from [Link]

-

Organic Chemistry at CU Boulder. (n.d.). Example 7. Retrieved February 5, 2026, from [Link]

-

Semantic Scholar. (n.d.). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Retrieved February 5, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved February 5, 2026, from [Link]

-

Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Retrieved February 5, 2026, from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved February 5, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis of treprostinil: key Claisen rearrangement and catalytic Pauson-Khand reactions in continuous flow. Retrieved February 5, 2026, from [Link]

Sources

- 1. CN101337868A - Method for preparing 3-phenoxy-benzaldehyde - Google Patents [patents.google.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. prepchem.com [prepchem.com]

- 7. nmr.oxinst.com [nmr.oxinst.com]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Kinetics and mechanism of the oxidation of aromatic aldehydes with bromine - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Wittig reaction - Wikipedia [en.wikipedia.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. web.mnstate.edu [web.mnstate.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 18. bhu.ac.in [bhu.ac.in]

- 19. organicreactions.org [organicreactions.org]

- 20. rsc.org [rsc.org]

- 21. youtube.com [youtube.com]

Technical Guide: Synthesis and Strategic Evolution of 3-(4-Bromophenoxy)benzaldehyde

Topic: Discovery and History of 3-(4-Bromophenoxy)benzaldehyde Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

3-(4-Bromophenoxy)benzaldehyde (CAS: 65295-62-7) represents a critical scaffold in the hierarchy of diaryl ether intermediates.[1][2] Historically overshadowed by its non-halogenated parent, 3-phenoxybenzaldehyde (the precursor to permethrin and cypermethrin), the para-bromo derivative emerged as a high-value intermediate for next-generation pyrethroids and specific pharmaceutical targets requiring enhanced lipophilicity and metabolic stability.[1]

This guide analyzes the transition from classical Ullmann ether synthesis to the highly regioselective industrial bromination protocols that define its modern production.[1][2][3] It provides a self-validating technical roadmap for synthesis, purification, and quality control.

Historical Genesis & Synthetic Evolution[1][2][3]

The Pyrethroid Imperative (1970s)

The discovery of photostable pyrethroids in the 1970s (e.g., deltamethrin, fenvalerate) necessitated robust routes to phenoxybenzyl moieties.[1][3] Early synthesis relied on the Ullmann Condensation (1903), which required harsh conditions (copper bronze, >200°C) and suffered from poor yields and catalyst deactivation.[1][3]

The Regioselectivity Breakthrough (1978)

The pivotal moment in the history of 3-(4-bromophenoxy)benzaldehyde was the realization that the aldehyde group on the meta-phenoxy ring deactivates its own ring while leaving the phenoxy ring electron-rich.[1] This electronic differentiation allowed for Direct Electrophilic Bromination with high regioselectivity for the para position, bypassing the need for complex bottom-up construction.[1][2][3]

Key Milestone: Patent EP0003427A1 (1978) demonstrated that 3-phenoxybenzaldehyde could be brominated directly to yield the para-bromo isomer with >90% selectivity, establishing the industrial standard.[1][2]

Mechanistic Pathways & Logic[1][2][3]

Pathway A: Direct Electrophilic Aromatic Substitution (Industrial Standard)

This method exploits the electronic mismatch between the two aromatic rings.[1][2][3]

-

Ring A (Aldehyde-bearing): The formyl group (-CHO) is a strong electron-withdrawing group (EWG), deactivating Ring A toward electrophilic attack.[1][2][3]

-

Ring B (Phenoxy): The ether linkage (-O-) acts as an electron-donating group (EDG) via resonance, activating Ring B.[1][2][3]

-

Outcome: Bromine preferentially attacks the para position of Ring B due to steric hindrance at the ortho positions and the directing power of the ether oxygen.[1][3]

Pathway B: Nucleophilic Aromatic Substitution (SNAr) / Ullmann Coupling

Used primarily when specific isotopic labeling or convergent synthesis is required.[2][3]

-

Reagents: 3-Hydroxybenzaldehyde + 1-bromo-4-fluorobenzene (SNAr) or 1,4-dibromobenzene (Ullmann).[1][2]

-

Mechanism: Base-mediated deprotonation of the phenol followed by attack on the aryl halide.[1][2]

-

Limitation: Requires high temperatures or expensive Pd/Cu catalysts; less atom-economical than direct bromination.[1][2]

Caption: Comparative mechanistic flow: Direct bromination (solid lines) vs. convergent SNAr coupling (dashed).

Detailed Experimental Protocols

Protocol A: High-Selectivity Direct Bromination (Recommended)

Source Grounding: Based on Patent EP0003427A1 and optimized industrial workflows.

Reagents & Equipment:

-

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).[1][2][3]

-

Quench: Sodium Bisulfite (NaHSO3) aq. solution.

Step-by-Step Methodology:

-

Preparation: Charge a 3-neck round-bottom flask with 3-phenoxybenzaldehyde (1.0 eq) and DCM (4.0 vol). Cool the system to 0°C – 5°C using an ice/salt bath.

-

Addition: Add Bromine (1.05 eq) dropwise over 60 minutes. Maintain internal temperature <10°C.

-

Reaction: Stir at 0°C for 2–3 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[2][3]

-

Workup:

-

Isolation: Concentrate under reduced pressure. The crude oil often crystallizes upon standing or can be recrystallized from Ethanol/Hexane.[1][2]

| Parameter | Specification |

| Yield | 92 – 96% |

| Purity (HPLC) | > 98.5% |

| Appearance | White to Off-white Crystalline Solid |

| Melting Point | 69 – 73°C |

Protocol B: Data Comparison of Methods

| Feature | Direct Bromination (Protocol A) | Ullmann/SNAr Coupling (Protocol B)[2][3] |

| Atom Economy | High (Only HBr byproduct) | Low (Stoichiometric salt waste) |

| Reagents | Cheap (Br2) | Expensive (Catalysts/Fluorides) |

| Temp | 0°C (Mild) | >100°C (Harsh) |

| Selectivity | >95% para | 100% (Structural control) |

| Scalability | Excellent (Industrial preferred) | Moderate (Batch limitations) |

Industrial Scalability & Safety[2]

Hazard Management[1][2][3]

-

Bromine Handling: Br2 is highly corrosive and volatile.[2] Industrial setups utilize closed-loop dosing systems constructed of PVDF or glass-lined steel.[1][2]

-

HBr Scrubber: The reaction generates stoichiometric HBr.[1][2] A caustic scrubber (NaOH) is mandatory to neutralize off-gassing.[1][2]

-

Aldehyde Stability: Benzaldehydes are prone to auto-oxidation to benzoic acids.[1][2] Store under nitrogen atmosphere in amber containers.

Process Flow Diagram

Caption: Industrial process flow for the bromination of 3-phenoxybenzaldehyde.

References

-

Preparation of m-(p-bromophenoxy)benzaldehyde. European Patent EP0003427A1. (1978).[1][2] Definitive industrial protocol for direct bromination.[2][3]

-

Process for the preparation of m-phenoxybenzaldehyde. US Patent 4,108,904. (1978).[1][2] Background on the synthesis of the precursor molecule.[2][3]

-

3-(4-Bromophenoxy)benzaldehyde Product Page. ChemicalBook.[1][2][6] (Accessed 2024).[2][3][7] Physical properties and CAS verification.[2][8][2][3]

-

Ullmann Ether Synthesis. Organic Chemistry Portal. Mechanistic background on diaryl ether formation.[2]

-

Diaryl Ether Synthesis via C-O Cross-Coupling. Journal of Synthetic Chemistry, 2024. Modern catalytic alternatives.[2]

Sources

- 1. EP0003427A1 - Preparation of m-(p-bromophenoxy)benzaldehyde - Google Patents [patents.google.com]

- 2. 3-Bromobenzaldehyde | C7H5BrO | CID 76583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. 3-Phenoxybenzaldehyde | C13H10O2 | CID 38284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 65295-62-7 CAS MSDS (3-(4-Bromophenoxy)Benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Bromobenzaldehyde: Key Role in Organic Synthesis and Health Hazards_Chemicalbook [chemicalbook.com]

- 8. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Synthesis of Bioactive Chalcones via Aldol Condensation of 3-(4-Bromophenoxy)benzaldehyde

[1]

Executive Summary & Strategic Significance

This application note details the optimized protocols for the Aldol condensation (specifically Claisen-Schmidt condensation) of 3-(4-Bromophenoxy)benzaldehyde . This specific aldehyde is a high-value intermediate in medicinal chemistry and agrochemical development (pyrethroids).[1]

Why this molecule matters:

-

The "Bromine Handle": The bromine atom on the phenoxy ring is chemically distinct from the aldehyde. It remains intact during the aldol condensation, serving as a pre-installed handle for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[1]

-

The Phenoxy Scaffold: The meta-phenoxy ether linkage mimics peptide backbones and increases lipophilicity, a critical parameter for membrane permeability in drug candidates.

-

Reactivity Profile: The meta-positioning of the phenoxy group decouples its resonance electron-donating effect from the carbonyl, while its inductive electron-withdrawing nature activates the aldehyde, making it an excellent electrophile for condensation.

Reaction Mechanism & Chemical Logic

The synthesis follows the Claisen-Schmidt pathway, a base-catalyzed crossed-aldol condensation between an enolizable ketone (nucleophile) and the non-enolizable 3-(4-Bromophenoxy)benzaldehyde (electrophile).[1]

Mechanistic Pathway (DOT Visualization)[1]

The following diagram illustrates the reaction flow from reagents to the final

Figure 1: Step-wise mechanistic flow of the Claisen-Schmidt condensation leading to the dehydrated chalcone product.

Experimental Protocols

Two protocols are provided: Method A (Standard Solution Phase) for scalability and Method B (Green/Solvent-Free) for rapid library synthesis.[1]

Method A: Standard Solution-Phase Synthesis (High Purity)[1]

Application: Best for gram-scale synthesis where crystal growth is desired.

Reagents:

-

3-(4-Bromophenoxy)benzaldehyde (1.0 equiv)[1]

-

Ethanol (95%) or Methanol[1]

-

Sodium Hydroxide (NaOH), 40% aqueous solution

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5.0 mmol of 3-(4-Bromophenoxy)benzaldehyde and 5.0 mmol of the ketone in 15 mL of Ethanol (95%).

-

Note: If the aldehyde dissolves slowly due to the lipophilic phenoxy group, mild heating (40°C) or addition of 1-2 mL THF is permissible.

-

-

Catalysis: Add 2.0 mL of 40% NaOH aqueous solution dropwise while stirring vigorously at room temperature.

-

Reaction: Stir the mixture at room temperature (20-25°C) for 4-6 hours.

-

Observation: The solution will typically turn yellow/orange, and a precipitate should begin to form within 30 minutes.

-

-

Quenching: Cool the flask in an ice bath (0-4°C) for 15 minutes to maximize precipitation.

-

Isolation: Filter the solid under vacuum. Wash the cake with cold water (3 x 10 mL) until the filtrate is neutral (pH ~7), followed by a wash with cold ethanol (1 x 5 mL) to remove unreacted starting materials.

-

Purification: Recrystallize from hot ethanol or an ethanol/ethyl acetate mixture.

Method B: Green Solvent-Free Synthesis (High Throughput)[1][3]

Application: Ideal for rapid screening of derivatives or educational demonstrations.

Procedure:

-

Combine: In a clean mortar, place 1.0 mmol of 3-(4-Bromophenoxy)benzaldehyde and 1.0 mmol of the ketone.

-

Catalyze: Add 1.0 mmol (approx. 40 mg) of solid NaOH pellets (powdered).

-

Grind: Grind the mixture firmly with a pestle for 10-15 minutes.

-

Observation: The mixture will become a paste and likely change color (yellow) as the exothermic reaction proceeds and water is released (dehydration step).[1]

-

-

Work-up: Add 10 mL of cold water to the mortar to dissolve the inorganic salts. Scrape the solid product into a filter funnel.

-

Wash: Wash thoroughly with water and dry.[1]

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and scientifically grounded solutions.

| Observation | Root Cause | Corrective Action |

| Oiling Out | Product is too lipophilic or melting point is near RT. | Add a seed crystal; cool to -20°C; or use a Methanol/Water solvent system to force precipitation. |

| No Precipitate | Reaction incomplete or product is soluble in EtOH. | Check TLC. If reaction is complete, evaporate 50% of solvent and acidify slightly with dilute HCl to neutralize the enolate, then extract with EtOAc. |

| Cannizzaro Side Rxn | Base concentration too high; temp too high.[1] | Reduce NaOH concentration to 10-20%; ensure temperature does not exceed 25°C. |

| Michael Addition | Excess ketone reacting with product. | Ensure strict 1:1 stoichiometry; add the ketone slowly to the aldehyde/base mixture. |

Purification Decision Tree (DOT Visualization)

Figure 2: Workflow for isolating the target chalcone based on physical state of the crude mixture.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (General mechanism of Aldol Condensation).[1][5][6] [1]

-

Palleros, D. R. (2004).[1] Solvent-Free Synthesis of Chalcones. Journal of Chemical Education, 81(9), 1345. (Protocol for solvent-free grinding).[3] [Link]

-

Roman, G. (2023).[1][7] Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate.[8] (Specific reactivity of phenoxy-substituted benzaldehydes). [Link]

-

Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions.[1][3][4][5][6][7][8][9] (Mechanistic insights and pKa data). [Link]

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 3-Phenoxybenzaldehyde. (Structural analogs and properties). [Link]

Sources

- 1. oiccpress.com [oiccpress.com]

- 2. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. praxilabs.com [praxilabs.com]

- 7. SATHEE: Chemistry Aldol Condensation [satheejee.iitk.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for 3-(4-Bromophenoxy)benzaldehyde in Agrochemical Development

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 3-(4-Bromophenoxy)benzaldehyde as a core scaffold in the discovery and development of novel agrochemicals. By leveraging its diphenyl ether structure, a class renowned for potent herbicidal activity, this guide details the rationale, protocols, and workflows for its synthesis, derivatization, and biological screening. We present detailed, field-proven methodologies for evaluating its potential as a Protoporphyrinogen Oxidase (PPO) inhibiting herbicide, alongside exploratory protocols for assessing its fungicidal and insecticidal properties. The causality behind experimental choices is explained to empower researchers in designing and interpreting their studies for the development of next-generation crop protection agents.

Introduction: The Potential of a Diphenyl Ether Scaffold

The diphenyl ether chemical class is a cornerstone of modern herbicide development, with many commercial products targeting the Protoporphyrinogen Oxidase (PPO) enzyme (EC 1.3.3.4).[1] PPO is a critical enzyme in the biosynthetic pathway of both chlorophyll and heme.[2] Its inhibition leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species that cause rapid lipid peroxidation and membrane damage, resulting in swift necrotic action on susceptible plants.[2]

3-(4-Bromophenoxy)benzaldehyde is a versatile aromatic compound that presents a valuable starting point for agrochemical research.[3] Its structure contains the essential diphenyl ether moiety known for PPO inhibition, while the aldehyde functional group offers a reactive handle for extensive chemical modification. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize biological efficacy, selectivity, and environmental profile. The bromine atom on one of the phenyl rings further enhances its utility as a building block for creating diverse chemical libraries.[3] This guide will delineate the pathways to unlock the potential of this promising scaffold.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the parent molecule is crucial for formulation and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₃H₉BrO₂ | [3] |

| Molecular Weight | 277.12 g/mol | [3] |

| Appearance | White powder | [3] |

| Melting Point | 67-75°C | [3] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether, chloroform); slightly soluble in water. | [4] |

| CAS Number | 69240-56-8 | [3] |

Synthesis and Derivatization Strategy

The strategic modification of the 3-(4-Bromophenoxy)benzaldehyde core is fundamental to developing lead compounds with desirable agrochemical traits. The aldehyde group is a prime site for derivatization to explore how different chemical functionalities impact biological activity.

Core Synthesis: Ullmann Condensation

The synthesis of the 3-(4-Bromophenoxy)benzaldehyde scaffold is efficiently achieved via an Ullmann condensation reaction. This well-established method involves the copper-catalyzed coupling of an alkali metal phenolate with a halobenzene.[5]

Protocol 2.1: Synthesis of 3-(4-Bromophenoxy)benzaldehyde

Rationale: This protocol utilizes a copper-catalyzed Ullmann condensation to form the diaryl ether bond, a robust and scalable method for this class of compounds. The acetal protection of the aldehyde group on the 3-bromobenzaldehyde starting material prevents unwanted side reactions during the coupling process, followed by acidic hydrolysis to yield the final product.[5]

Materials:

-

3-Bromobenzaldehyde diethyl acetal

-

4-Bromophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Hydrochloric acid (2M)

-

Sodium sulfate (anhydrous)

-

Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography columns)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromophenol (1.0 eq), potassium carbonate (1.5 eq), and DMF.

-

Stir the mixture at room temperature for 30 minutes to form the potassium phenolate.

-

Add 3-bromobenzaldehyde diethyl acetal (1.1 eq) and copper(I) iodide (0.1 eq) to the reaction mixture.

-

Heat the reaction to 120-130°C and maintain for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction to room temperature and filter to remove inorganic salts.

-

Remove the DMF under reduced pressure.

-

Dissolve the residue in toluene and add 2M HCl. Stir vigorously at 60°C for 2 hours to hydrolyze the acetal.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to yield 3-(4-Bromophenoxy)benzaldehyde.

Derivatization of the Aldehyde Moiety

The aldehyde group is a versatile functional group for creating derivatives to probe the structure-activity relationship. The formation of oximes and hydrazones are straightforward and effective modifications.

Protocol 2.2: Synthesis of Oxime and Hydrazone Derivatives

Rationale: The conversion of the aldehyde to an oxime or hydrazone introduces new hydrogen bonding capabilities and alters the electronic and steric profile of the molecule, which can significantly influence its binding affinity to the target enzyme.[6] These reactions proceed via a well-understood acid-catalyzed condensation mechanism.[7]

Materials:

-

3-(4-Bromophenoxy)benzaldehyde

-

Hydroxylamine hydrochloride (for oxime) or Hydrazine hydrate (for hydrazone)

-

Sodium acetate or a suitable base

-

Ethanol

-

Standard laboratory glassware

Procedure (Oxime Synthesis):

-

Dissolve 3-(4-Bromophenoxy)benzaldehyde (1.0 eq) in ethanol in a round-bottom flask.

-

In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water and add it to the aldehyde solution.

-

Reflux the mixture for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and reduce the volume of ethanol using a rotary evaporator.

-

Add cold water to precipitate the oxime product.

-

Filter the solid, wash with water, and dry. Recrystallize from ethanol if necessary.

Procedure (Hydrazone Synthesis):

-

Dissolve 3-(4-Bromophenoxy)benzaldehyde (1.0 eq) in ethanol.

-

Add hydrazine hydrate (1.2 eq) dropwise to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Stir the reaction at room temperature for 4-6 hours.

-

The hydrazone product will often precipitate from the solution. If not, reduce the solvent volume and add water to induce precipitation.

-

Filter, wash with cold ethanol, and dry the product.

Diagram 1: Synthetic and Derivatization Workflow

Caption: Workflow for synthesis, derivatization, and screening.

Biological Screening Protocols

A tiered screening approach is recommended to efficiently evaluate the biological activity of the parent compound and its derivatives.

Herbicidal Activity Screening

As diphenyl ethers are primarily known for their herbicidal properties, this should be the primary focus of the initial screening. Both pre-emergence and post-emergence assays are critical to understanding the potential application of the compounds.[8]

Protocol 3.1: Pre-emergence Herbicidal Assay

Rationale: This assay determines the compound's ability to inhibit weed growth before the seedlings emerge from the soil. It is crucial for identifying candidates for soil-applied herbicides. The protocol involves applying the test compound to the soil surface after sowing weed seeds.

Materials:

-

Test compounds dissolved in a suitable solvent (e.g., acetone) with a surfactant.

-

Pots filled with sterilized sandy loam soil.

-

Seeds of indicator weed species (e.g., Amaranthus retroflexus (redroot pigweed), Abutilon theophrasti (velvetleaf), Echinochloa crus-galli (barnyardgrass)).

-

A positive control (a commercial PPO-inhibiting herbicide) and a negative control (solvent + surfactant).

-

Growth chamber with controlled light, temperature, and humidity.

Procedure:

-

Sow seeds of each weed species at a uniform depth in separate pots.

-

Prepare serial dilutions of the test compounds. A typical starting range is 1000, 500, 250, and 125 g a.i./ha.

-

Apply the test solutions evenly to the soil surface using a laboratory sprayer.

-

Place the pots in a growth chamber maintained at 25-28°C with a 16:8 hour light:dark cycle.

-

Water the pots as needed, avoiding disturbance of the soil surface.

-

After 14-21 days, assess the herbicidal effect by visually rating the percent inhibition of emergence and growth compared to the negative control.

Protocol 3.2: Post-emergence Herbicidal Assay

Rationale: This assay evaluates the compound's effectiveness on weeds that have already emerged, which is characteristic of foliar-applied herbicides. The rapid necrotic symptoms typical of PPO inhibitors are best observed in this assay.[2]

Materials:

-

Same as Protocol 3.1.

-

Weed seedlings grown to the 2-3 leaf stage.

Procedure:

-

Grow the indicator weed species in pots until they reach the 2-3 leaf stage.

-

Apply the serially diluted test compounds directly to the foliage of the weeds until runoff using a laboratory sprayer.

-

Return the pots to the growth chamber.

-

Assess the herbicidal injury at 3, 7, and 14 days after treatment. Visual assessment should score phytotoxicity on a scale of 0% (no effect) to 100% (plant death), noting symptoms like chlorosis, necrosis, and stunting.

Table 1: Hypothetical Herbicidal Activity Data

| Compound | Application Rate (g a.i./ha) | Post-emergence Injury (%) on A. theophrasti (7 DAT) | Pre-emergence Inhibition (%) on A. retroflexus (14 DAS) |

| Parent Cmpd | 250 | 75 | 60 |

| Oxime-1 | 250 | 85 | 70 |

| Hydrazone-1 | 250 | 60 | 50 |

| Positive Control | 100 | 95 | 90 |

| Negative Control | N/A | 0 | 0 |

Exploratory Fungicidal and Insecticidal Screening

While less common for this chemical class, some diphenyl ether derivatives have shown fungicidal or insecticidal activity.[4][9] Exploratory screening is warranted.

Protocol 3.3: In Vitro Fungicidal Assay (Poisoned Food Technique)

Rationale: This is a standard method to assess the direct inhibitory effect of a compound on fungal mycelial growth.[10]

Materials:

-

Test compounds dissolved in a suitable solvent.

-

Potato Dextrose Agar (PDA) medium.

-

Cultures of pathogenic fungi (e.g., Fusarium graminearum, Rhizoctonia solani).

-

Petri dishes, mycelial plugs.

Procedure:

-

Incorporate the test compounds at various concentrations (e.g., 10, 50, 100 µg/mL) into molten PDA before pouring into Petri dishes.

-

Place a 5 mm mycelial plug from the edge of an actively growing fungal culture in the center of each plate.

-

Incubate the plates at 25°C in the dark.

-

When the fungal growth in the control plate reaches the edge, measure the colony diameter in the treated plates.

-

Calculate the percentage of growth inhibition relative to the control.

Protocol 3.4: Insecticidal Assay (Topical Application)

Rationale: This method directly assesses the contact toxicity of a compound to a target insect pest.[11]

Materials:

-

Test compounds in a volatile solvent (e.g., acetone).

-

Target insects (e.g., Spodoptera frugiperda (fall armyworm) larvae, Aphis gossypii (cotton aphid)).

-

Micro-applicator.

Procedure:

-

Anesthetize the insects (e.g., with CO₂ or chilling).

-

Using a micro-applicator, apply a small, defined volume (e.g., 0.25 µL) of the test solution to the dorsal thorax of each insect.[11]

-

Place the treated insects in a clean container with a food source.

-

Maintain at appropriate temperature and humidity.

-

Record mortality at 24 and 48 hours post-treatment, correcting for control mortality using Abbott's formula.

Mechanism of Action Studies

For promising herbicidal candidates, confirming the PPO inhibition mechanism is a critical next step.

Diagram 2: PPO Inhibition Pathway

Caption: Mechanism of action for PPO-inhibiting herbicides.

Protocol 4.1: In Vitro PPO Enzyme Inhibition Assay

Rationale: This spectrophotometric assay directly measures the ability of a test compound to inhibit the activity of the PPO enzyme extracted from a plant source. The assay monitors the conversion of a substrate, protoporphyrinogen IX, to protoporphyrin IX, which can be detected by an increase in absorbance at a specific wavelength.[12]

Materials:

-

Etiolated plant seedlings (e.g., barley or maize) for enzyme extraction.

-

Extraction buffer (e.g., Tris-HCl with sucrose, EDTA, and PVPP).

-

Assay buffer (e.g., Tris-HCl with DTT and Tween 20).

-

Protoporphyrinogen IX (substrate).

-

Test compounds and a known PPO inhibitor (positive control).

-

Spectrophotometer or microplate reader capable of reading at 410 nm.

Procedure:

-

Enzyme Extraction: Homogenize etiolated plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the PPO enzyme.

-

Assay Preparation: In a 96-well plate or cuvette, add the assay buffer, the test compound at various concentrations, and the enzyme extract.

-

Initiate Reaction: Add the substrate (protoporphyrinogen IX) to start the reaction.

-

Measurement: Immediately measure the increase in absorbance at 410 nm over time.

-

Data Analysis: Calculate the rate of reaction for each concentration. Determine the concentration of the test compound that causes 50% inhibition of enzyme activity (IC₅₀ value). A lower IC₅₀ value indicates a more potent inhibitor.

Conclusion and Future Directions

3-(4-Bromophenoxy)benzaldehyde represents a highly promising and synthetically tractable scaffold for the development of novel agrochemicals, particularly PPO-inhibiting herbicides. The protocols outlined in this guide provide a robust framework for a systematic discovery and optimization campaign. By coupling the derivatization strategies with the tiered biological screening and mechanism of action studies, researchers can efficiently identify lead candidates with high potency and desirable crop protection characteristics. Future work should focus on expanding the derivative library to include other modifications beyond the aldehyde group and conducting in-depth crop selectivity and environmental fate studies on the most promising compounds.

References

- Stauffer Chemical Company. (1987). Process for preparing 3-phenoxybenzaldehydes. U.S. Patent No. 4,691,033. Washington, DC: U.S. Patent and Trademark Office.

-

World Health Organization. (2013). Guidelines for testing the efficacy of insecticide products used in aircraft. Retrieved from [Link]

-

Del Poeta, M., & Guggisberg, A. M. (2020). Protocol for screening inhibitors of the fungal sphingolipid-metabolizing enzyme ceramide synthase. STAR Protocols, 1(2), 100089. Retrieved from [Link]

-

Chebil, L., et al. (2021). Extraction and Characterization of Polyphenol Oxidase From Plant Materials: A Review. Journal of Applied Biotechnology Reports, 8(2), 115-123. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76308, 3-Bromo-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Yang, G., et al. (2011). Structure-activity relationships of diphenyl-ether as protoporphyrinogen oxidase inhibitors: insights from computational simulations. Journal of Computer-Aided Molecular Design, 25(3), 263-275. Retrieved from [Link]

-

Simões, A. N., et al. (2019). POLYPHENOL OXIDASE AND PEROXIDASE ENZYME ASSAYS IN SWEET POTATO CULTIVARS HARVESTED AT DIFFERENT TIMES. Revista Caatinga, 32(3), 818-826. Retrieved from [Link]

-

Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144), e58921. Retrieved from [Link]

-

Hao, G., et al. (2012). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. ChemInform, 43(32). Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). About Test Guidelines for Pesticides and Toxic Substances. Retrieved from [Link]

-

Tofalo, N. M., et al. (2020). Insight of Polyphenol Oxidase Enzyme Inhibition and Total Polyphenol Recovery from Cocoa Beans. Foods, 9(6), 711. Retrieved from [Link]

-

Corbel, V., et al. (2019). Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes. Journal of Visualized Experiments, (144). Retrieved from [Link]

-

Li, J., et al. (2011). Synthesis and Herbicidal Activity of 3-(Un)substituted-Benzy-loxy-6-fluoropyridazines. Chinese Journal of Organic Chemistry, 31(11), 1878-1883. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76583, 3-Bromobenzaldehyde. Retrieved from [Link]

-

Assay Genie. (n.d.). Technical Manual Polyphenol Oxidase (PPO) Activity Assay Kit. Retrieved from [Link]

-

Jakubek, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Molecules, 26(4), 1045. Retrieved from [Link]

-

Ronga, D., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Journal of Fungi, 9(2), 199. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2018). Draft Product Performance Test Guidelines OCSPP 810.3500: Premises Treatments. Retrieved from [Link]

-

Singh, S., et al. (2023). Unmasking the Fungicidal Potency and Multifaceted Mechanisms of Nutmeg Essential Oil Against Candida auris. Journal of Fungi, 9(10), 983. Retrieved from [Link]

-

Jakubek, M., et al. (2021). PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. Processes, 9(3), 383. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzaldehyde, 3,4-dimethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Gouzi, H. (2020). Answer to "Which protocols are the best to determine the activity of PPO (polyphenol oxidase) and enzymes such as B-glucanase, chitinase in plant leaves?". ResearchGate. Retrieved from [Link]

-

Pridgeon, J. W., et al. (2009). High-Throughput Screening Method to Identify Potential Pesticides for Mosquito Control. Journal of Medical Entomology, 46(5), 1104-1111. Retrieved from [Link]

- Jiangsu Yangnong Chemical Co., Ltd. (2009). Method for preparing 3-phenoxy-benzaldehyde. Chinese Patent No. CN101337868A.

-

University of California Agriculture and Natural Resources. (n.d.). Protoporphyrinogen Oxidase (PPO) Inhibitors. Retrieved from [Link]

-

AD Pharmacem. (n.d.). 4-Bromo Benzaldehyde Intermediate Supplier. Retrieved from [Link]

-

Dayan, F. E., & Duke, S. O. (2014). Protoporphyrinogen Oxidase-Inhibiting Herbicides. In Herbicide Resistance in Plants (pp. 139-167). CRC Press. Retrieved from [Link]

-

Khan Academy. (2013, December 28). Formation of oximes and hydrazones [Video]. YouTube. Retrieved from [Link]

-

Gilmore, J. M., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie International Edition, 45(32), 5307-5311. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Protoporphyrinogen Oxidase (PPO) Inhibitors | Herbicide Symptoms [ucanr.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. adpharmachem.com [adpharmachem.com]

- 5. US4691033A - Process for preparing 3-phenoxybenzaldehydes - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Bromo-4-hydroxybenzaldehyde | C7H5BrO2 | CID 76308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes [jove.com]

- 10. assaygenie.com [assaygenie.com]

- 11. biotechrep.ir [biotechrep.ir]

- 12. researchgate.net [researchgate.net]

Application Note: Strategic Derivatization of 3-(4-Bromophenoxy)benzaldehyde in Medicinal Chemistry

Strategic Overview: The Diphenyl Ether "Privileged Structure"

In the landscape of drug discovery, 3-(4-Bromophenoxy)benzaldehyde represents a high-value "privileged structure."[1] The diphenyl ether moiety is a core pharmacophore found in numerous bioactive compounds, including the antibacterial agent Triclosan, the anticancer kinase inhibitor Sorafenib, and various thyromimetics.

This scaffold offers a unique Bifunctional Divergence for library generation:

-

The Electrophilic Vector (Aldehyde): Allows for rapid saturation of hydrogen bond donors/acceptors via reductive amination or multicomponent reactions.

-

The Cross-Coupling Vector (Aryl Bromide): Enables expansion into biaryl space via Suzuki, Buchwald, or Sonogashira couplings.

This guide provides validated, high-yield protocols to exploit these vectors orthogonally, ensuring chemical integrity and reproducibility.

Visualizing the Synthetic Strategy

Figure 1: Divergent synthetic pathways accessible from the parent scaffold.[1] Green nodes indicate aldehyde-targeted transformations; Red nodes indicate bromide-targeted transformations.[1]

Module A: The Nitrogen Vector (Reductive Amination)

The most robust method for functionalizing the aldehyde without affecting the aryl bromide is the Abdel-Magid Protocol using Sodium Triacetoxyborohydride (STAB). Unlike Sodium Borohydride (

Comparative Analysis of Reducing Agents

| Reducing Agent | Reactivity | Chemoselectivity | Risk Profile | Recommendation |

| NaBH(OAc)3 | Mild | High (Aldehyde > Ketone) | Low | Primary Choice |

| NaBH3CN | Moderate | High | High (Toxic Cyanide) | Avoid if possible |

| NaBH4 | High | Low (Reduces Aldehyde) | Low | Requires 2-step (Imine isolation) |

Protocol 1: Direct Reductive Amination

Objective: Synthesis of secondary/tertiary amines retaining the aryl bromide.

Reagents:

-

3-(4-Bromophenoxy)benzaldehyde (1.0 equiv)[1]

-

Amine (1.1 – 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 equiv)

-

Acetic Acid (AcOH) (1.0 equiv, optional for basic amines)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)[1]

Step-by-Step Methodology:

-

Solvation: In a flame-dried reaction vial, dissolve 1.0 mmol of the aldehyde in 5 mL of DCE (0.2 M concentration).

-

Why DCE? It promotes imine formation better than methanol and is compatible with STAB.

-

-

Amine Addition: Add 1.1 mmol of the amine. If the amine is a salt (e.g., HCl salt), add 1.1 mmol of Triethylamine (TEA) to liberate the free base.

-

Acid Catalysis (Conditional): If the reaction is sluggish (monitored by TLC), add 1.0 mmol of Glacial Acetic Acid. This protonates the intermediate carbinolamine, facilitating water elimination to form the iminium ion.

-

Reduction: Add STAB (1.4 mmol) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Incubation: Stir at Room Temperature (20–25°C) for 2–4 hours under Nitrogen.

-

IPC (In-Process Control):[1] Monitor by LCMS. Look for the disappearance of the aldehyde peak (M+1 not visible) and appearance of the amine mass.

-

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM (

Module B: The Biaryl Vector (Chemoselective Suzuki Coupling)

A common misconception is that aldehydes are incompatible with Palladium-catalyzed cross-couplings due to oxidation or side reactions.[1] However, under ligand-controlled conditions , the aryl bromide can be coupled selectively while preserving the aldehyde for later steps.

Critical Success Factor: Degassing

Oxygen is the enemy of this reaction. It oxidizes the phosphine ligands and can promote the oxidation of the aldehyde to a carboxylic acid. Sparging with Argon for 15 minutes is mandatory.

Protocol 2: Aldehyde-Tolerant Suzuki-Miyaura Coupling

Objective: Coupling an aryl boronic acid to the bromide position while keeping the aldehyde intact.[1]

Reagents:

-

3-(4-Bromophenoxy)benzaldehyde (1.0 equiv)[1]

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3–5 mol%) -

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane : Water (4:1 ratio)[1]

Workflow Visualization:

Figure 2: Step-by-step workflow for the chemoselective Suzuki coupling. Note the specific placement of the sparging step before catalyst addition.

Step-by-Step Methodology:

-

Charge: Add aldehyde (1.0 mmol), boronic acid (1.2 mmol), and

(2.0 mmol) to a microwave vial or round-bottom flask. -

Degas: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge the solution with a balloon of Argon or Nitrogen for 15 minutes.

-

Why? Removing

prevents homocoupling of the boronic acid and protects the aldehyde.

-

-

Catalysis: Add

(0.03 mmol). Quickly seal the vessel. -

Reaction: Heat to 80°C.

-

Caution: Do not exceed 100°C as aldehyde stability decreases.

-

-

Validation: Check LCMS for the biaryl product. The aldehyde proton signal (~10 ppm) should remain visible in crude NMR.

Module C: Complexity Generation (The Ugi Reaction)

For rapid library expansion, the Ugi 4-Component Reaction (U-4CR) utilizes the aldehyde to create peptidomimetic scaffolds.[2] This is a "One-Pot" reaction that generates high structural complexity.[1]

Reagents:

-

Component 1: 3-(4-Bromophenoxy)benzaldehyde (1.0 equiv)[1]

-

Component 2: Amine (

, 1.0 equiv)[1] -

Component 3: Carboxylic Acid (

, 1.0 equiv)[1] -

Component 4: Isocyanide (

, 1.0 equiv)[1] -

Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)[1]

Protocol:

-

Pre-formation: Dissolve aldehyde and amine in MeOH (1.0 M) and stir for 30 minutes to pre-form the imine.

-

Scientific Insight: Pre-formation reduces side reactions and improves yield.

-

-

Addition: Add the Carboxylic Acid, stir for 5 minutes, then add the Isocyanide.

-

Completion: Stir at Room Temperature for 24 hours.

-

Isolation: Many Ugi products precipitate out of Methanol. If so, filter and wash with cold ether. If not, evaporate and purify via column chromatography.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[3] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[4] Chemical Reviews, 1995, 95(7), 2457–2483.

-

Dömling, A. "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Current Opinion in Chemical Biology, 2002, 6(3), 306-313.

-

Menestrina, F., et al. "Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions." Chemical Science, 2012.

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Ugi Reaction [organic-chemistry.org]

- 3. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Troubleshooting & Optimization

Ullmann Diaryl Ether Synthesis: A Technical Support Guide to Overcoming Low Yields

The Ullmann condensation, a cornerstone of C-O bond formation, has been a pivotal reaction for the synthesis of diaryl ethers for over a century.[1][2] These structural motifs are prevalent in natural products, pharmaceuticals, and agrochemicals.[2] Despite its utility, the classical Ullmann reaction often suffers from harsh conditions, such as high temperatures (often exceeding 200°C) and the need for stoichiometric amounts of copper, which can lead to low yields and limited functional group tolerance.[2][3] Modern advancements, particularly the introduction of catalytic systems with specific ligands, have revitalized this reaction, allowing for milder conditions and broader applicability.[2][4]

This guide provides in-depth troubleshooting advice and practical protocols to help you navigate the complexities of the Ullmann diaryl ether synthesis and achieve higher yields in your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your Ullmann diaryl ether synthesis in a question-and-answer format.

Q1: My reaction shows little to no conversion. What are the primary factors to investigate?

Low or no product yield is a common frustration. The issue often lies in one of the following core components of the reaction:

-

Inactive Catalyst: The active catalytic species is generally considered to be Cu(I).[5] If your copper source, such as CuI or CuBr, is old or has been improperly stored, it may have oxidized to Cu(II), which is less effective.

-

Solution: Always use a fresh, high-purity copper(I) salt.[5] Consider using an air-stable Cu(I) catalyst like CuIPPh₃, which has shown efficacy in non-polar solvents.

-

-

Sub-optimal Ligand Choice: In modern Ullmann reactions, ligands are crucial for accelerating the reaction and enabling milder conditions.[6] The absence of a suitable ligand can lead to a stalled reaction.

-

Solution: A variety of N,N- and N,O-chelating ligands have proven effective.[6] For a starting point, N,N-dimethylglycine is a well-regarded and inexpensive ligand that can significantly improve yields.[7] However, the optimal ligand is often substrate-dependent, and screening may be necessary for challenging substrates.[2]

-

-

Inappropriate Base or Solvent Combination: The choice of base and solvent are interlinked and critical for success.

-

Solution: For non-polar solvents like toluene or xylene, inexpensive bases such as K₂CO₃ can be effective.[6] In polar aprotic solvents like acetonitrile or DMF, Cs₂CO₃ is often the base of choice due to its solubility and ability to promote the reaction.[6][8] Ensure your solvent is anhydrous, as water can lead to unwanted side reactions.[5]

-

-

Insufficient Temperature: While modern protocols aim for milder conditions, the reaction may still require a certain temperature threshold to proceed.

Q2: I'm observing significant side product formation, particularly the reduction of my aryl halide (dehalogenation). What is the cause and how can I prevent it?

The formation of dehalogenated side products is a known issue in Ullmann couplings and is often attributed to the presence of protic impurities, such as water.[5]

-

Causality: Protic impurities can protonate the organocopper intermediate, leading to the formation of the corresponding arene and effectively quenching the catalytic cycle for your desired ether formation.

-

Preventative Measures:

-

Rigorous Drying: Ensure all glassware is thoroughly oven-dried or flame-dried before use.[5]

-

Anhydrous Reagents: Use anhydrous solvents and ensure your base and other reagents are as dry as possible. The use of powdered 3 Å molecular sieves can be an effective way to scavenge trace amounts of water from the reaction mixture.[8]

-

Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent both the oxidation of the Cu(I) catalyst and the introduction of atmospheric moisture.[8]

-

Q3: My phenol seems to be decomposing, or I'm getting a complex mixture of products. What's happening?

Phenol instability can be an issue, especially with electron-deficient phenols or at elevated temperatures.

-

Causality: Phenols with strong electron-withdrawing groups are less nucleophilic and may require higher temperatures to react, which in turn can lead to decomposition.[1][8] The combination of a strong base and high temperature can also promote unwanted side reactions.

-

Solutions:

-

Lower the Temperature: The use of an effective ligand should allow for lower reaction temperatures, which can mitigate decomposition.[2]

-

Use a Milder Base: If you suspect the base is too harsh, consider switching to a milder option. For instance, if you are using a very strong base, you could try K₃PO₄ or K₂CO₃.[2]

-

Protecting Groups: For complex substrates with sensitive functional groups, consider if a protecting group strategy for other parts of the molecule is necessary.

-

Frequently Asked Questions (FAQs)

What is the general reactivity trend for aryl halides in the Ullmann ether synthesis?

The reactivity of the aryl halide is highly dependent on the nature of the leaving group. The general trend is I > Br > Cl >> F.[1] Aryl iodides are the most reactive, followed by bromides. Aryl chlorides are notoriously difficult to activate and often require specialized ligand systems.[4]

How do electronic effects of the substituents on the aryl halide and phenol influence the reaction?

Generally, electron-withdrawing groups on the aryl halide increase its reactivity towards nucleophilic attack, leading to higher yields.[1] Conversely, electron-rich phenols are more nucleophilic and tend to react more readily than electron-poor phenols.[6][8] For example, 4-nitrophenol is a particularly challenging substrate due to its reduced nucleophilicity.[1][8]

Which copper source is best?

Copper(I) salts such as CuI, CuBr, and Cu₂O are the most commonly used and effective catalysts.[6][8] CuI is a popular choice due to its reliability. The quality and freshness of the copper source are more critical than the specific counter-ion in many cases.

Visualizing the Ullmann Reaction

To better understand the process, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Caption: A decision-making workflow for troubleshooting low yields.

Experimental Protocols

Here are two detailed protocols for conducting an Ullmann diaryl ether synthesis. The first is a classical approach, while the second incorporates a modern, ligand-assisted method for improved yields and milder conditions.

Protocol 1: Classical Ullmann Diaryl Ether Synthesis (High Temperature)

This protocol is a more traditional approach and may be suitable for simple, robust substrates.

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), the phenol (1.2 equiv.), anhydrous K₂CO₃ (2.0 equiv.), and copper(I) iodide (CuI) (0.2 equiv.).

-